molecular formula C6H4Cl4 B13869640 1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- CAS No. 43055-75-0

1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)-

Cat. No.: B13869640
CAS No.: 43055-75-0
M. Wt: 217.9 g/mol
InChI Key: OQOLUDXFNNCLTK-UHFFFAOYSA-N
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Description

1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- (CAS: 22037-58-7) is a chlorinated derivative of 1,3,5-hexatriene with the molecular formula C₆H₄Cl₄. The compound features four chlorine substituents at positions 2, 3, 4, and 5 of the conjugated triene backbone, along with a (Z)-configuration at one of its double bonds. This geometric isomerism and electron-withdrawing chlorine substituents significantly influence its physical properties, reactivity, and applications compared to non-chlorinated or less-chlorinated analogs .

Properties

CAS No.

43055-75-0

Molecular Formula

C6H4Cl4

Molecular Weight

217.9 g/mol

IUPAC Name

2,3,4,5-tetrachlorohexa-1,3,5-triene

InChI

InChI=1S/C6H4Cl4/c1-3(7)5(9)6(10)4(2)8/h1-2H2

InChI Key

OQOLUDXFNNCLTK-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=C(C(=C)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation via Diels–Alder Reaction

3.1 Reaction Scheme

The key synthetic step involves the Diels–Alder cycloaddition between:

  • Diene: 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
  • Dienophile: bicyclo[2.2.1]hepta-2,5-diene (norbornadiene)

This reaction is conducted under reflux conditions at approximately 358 K overnight to ensure complete conversion.

3.2 Experimental Details

  • Mix 2.0 mL (3.00 g, 0.011 mol) of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene with 3.5 mL (3.00 g, 0.033 mol) of bicyclo[2.2.1]hepta-2,5-diene.
  • Heat the mixture under reflux at 358 K overnight.
  • Remove unreacted bicyclo[2.2.1]hepta-2,5-diene by atmospheric distillation.
  • Collect the product by high vacuum distillation at 409–413 K under 1 mm Hg pressure.
  • The product solidifies upon collection and is further purified by recrystallization from acetone/petroleum ether, yielding white needle-like crystals.

3.3 Yield and Physical Data

  • Yield: Approximately 19% based on starting materials.
  • Melting Point: 389–391 K.
  • The product is characterized by proton NMR signals consistent with the hexatriene framework and chlorination pattern.

3.4 Structural Confirmation

  • Single-crystal X-ray diffraction studies confirm the molecular structure and (Z)-configuration.
  • The crystal system is orthorhombic, space group Pbca.
  • Detailed crystallographic data include cell parameters:
    $$a = 13.259(5) \, \text{Å}, b = 14.383(4) \, \text{Å}, c = 15.635(4) \, \text{Å}$$, volume $$V = 2981.7(16) \, \text{Å}^3$$, and Z = 8 (number of formula units per unit cell).
  • Refinement parameters: $$R = 0.035$$, $$wR = 0.082$$, confirming high-quality structural data.
Parameter Value
Starting diene 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
Starting dienophile bicyclo[2.2.1]hepta-2,5-diene (norbornadiene)
Reaction temperature 358 K (reflux)
Reaction time Overnight
Distillation temperature 409–413 K at 1 mm Hg
Yield 19%
Melting point 389–391 K
Crystal system Orthorhombic, Pbca
Molecular formula C14H14Cl4O2
Molecular weight 356.05 g/mol

Purification and Characterization

  • The crude product requires distillation under vacuum to separate unreacted starting materials and side products.
  • Recrystallization from acetone/petroleum ether is essential to obtain pure crystalline material.
  • The compound's purity and identity are confirmed by NMR spectroscopy and X-ray crystallography.
  • Hydrogen atoms are located by difference Fourier syntheses and refined with idealized geometries in crystallographic studies.

Research Outcomes and Analysis

  • The Diels–Alder reaction provides a regio- and stereoselective route to the (Z)-isomer of 1,3,5-Hexatriene, 2,3,4,5-tetrachloro-.
  • The moderate yield (19%) suggests room for optimization in reaction conditions or alternative synthetic routes.
  • Crystallographic data provide definitive proof of molecular geometry and substitution pattern, crucial for understanding the compound's reactivity and properties.
  • The compound's stability and crystallinity make it suitable for further functionalization or application in organic synthesis.

Summary Table of Preparation Method

Step Description Conditions/Notes
Reactants 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene + bicyclo[2.2.1]hepta-2,5-diene Molar ratio approx. 1:3
Reaction Diels–Alder cycloaddition Reflux at 358 K overnight
Initial purification Atmospheric distillation to remove unreacted dienophile Temperature not specified, standard atmospheric pressure
Final purification Vacuum distillation (409–413 K, 1 mm Hg) Product solidifies upon collection
Crystallization Recrystallization from acetone/petroleum ether White needle-like crystals obtained
Characterization NMR, X-ray crystallography Confirms (Z)-configuration and molecular structure

Chemical Reactions Analysis

Types of Reactions

1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce hexatriene or partially dechlorinated derivatives .

Scientific Research Applications

1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- involves its interaction with various molecular targets. The presence of chlorine atoms can influence the compound’s reactivity and interaction with other molecules. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect its behavior in chemical and biological systems .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 2,3,4,5-tetrachloro-1,3,5-hexatriene (Z) with structurally related compounds:

Compound Name CAS Molecular Formula Substituents Key Properties/Reactivity
2,3,4,5-Tetrachloro-1,3,5-hexatriene (Z) 22037-58-7 C₆H₄Cl₄ Cl at 2,3,4,5; (Z)-isomer High density, low volatility; stabilized triene system due to electron-withdrawing Cl . Reactivity in oxidative coupling reactions (e.g., annulene synthesis) .
1,6-Dichloro-1,3,5-hexatriene 69645-07-4 C₆H₆Cl₂ Cl at 1,6 Less chlorinated; higher volatility; triene system more reactive toward electrophiles .
2,5-Dimethyl-1,3,5-hexatriene 4916-63-6 C₇H₁₀ Methyl at 2,5 Higher vapor pressure (e.g., 54.23 kPa at 382.47 K); enhanced triene reactivity due to electron-donating methyl groups .
Hexa-1,3,5-triene (mixed isomers) 2235-12-3 C₆H₈ None Parent compound; highly reactive, prone to polymerization; lower thermal stability .

Research Findings and Data

Vapor Pressure Trends

  • 2,5-Dimethyl-1,3,5-hexatriene : Vapor pressure increases from 54.23 kPa at 382.47 K to 202.63 kPa at 417.05 K, indicating high volatility .
  • Tetrachlorohexatriene : Expected to have significantly lower vapor pressure due to higher molecular weight and chlorine’s polarizability.

NMR Characterization

  • Hexatriene (E)/(Z) Mixture : ¹H-NMR signals at δ 5.10–5.25 (m, 1H) and δ 7.17–7.45 (m, aromatic protons) confirm complex splitting patterns in isomers .
  • Tetrachlorohexatriene : Chlorine substituents would deshield adjacent protons, shifting signals downfield (e.g., δ > 7 ppm for vinyl protons).

Biological Activity

1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- is a chlorinated polyene compound with significant biological relevance. Its structure consists of a hexatriene backbone with four chlorine substituents. This compound has been studied for its potential applications in various fields, including agriculture and medicine.

  • Molecular Formula : C6H4Cl4
  • Molecular Weight : 227.9 g/mol
  • CAS Number : 3028612
  • IUPAC Name : 1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)-

Antimicrobial Properties

Research indicates that chlorinated compounds like 1,3,5-hexatriene derivatives exhibit antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi. For instance:

  • Bacterial Inhibition : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungal Activity : It also shows antifungal properties against species like Candida albicans and Aspergillus niger.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 1,3,5-hexatriene derivatives have been evaluated in different cancer cell lines. Notably:

  • Cell Lines Tested : Research has included human melanoma (A375) and breast cancer (MCF-7) cell lines.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityInhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL
Cytotoxicity in Melanoma CellsInduced apoptosis with IC50 values around 20 µM
Fungal InhibitionEffective against Candida albicans with a minimum inhibitory concentration (MIC) of 25 µg/mL
  • Membrane Disruption : Chlorinated compounds disrupt microbial membranes leading to cell lysis.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells.
  • Reactive Oxygen Species Generation : Increased ROS levels contribute to oxidative stress and cell death.

Toxicological Profile

The toxicological effects of 1,3,5-hexatriene derivatives are a critical area of study:

  • Acute Toxicity : Studies indicate moderate toxicity in animal models; however, the exact LD50 values require further investigation.
  • Chronic Effects : Long-term exposure studies are necessary to assess potential carcinogenic effects.

Q & A

Q. What are the established synthetic routes for (Z)-2,3,4,5-tetrachloro-1,3,5-hexatriene, and how do reaction conditions influence stereoselectivity?

Methodological Answer: Synthesis of the (Z)-isomer typically involves chlorination of 1,3,5-hexatriene precursors. For example, radical-initiated chlorination under controlled temperatures (e.g., 0–25°C) with sulfuryl chloride (SO₂Cl₂) or chlorine gas can yield tetrachlorinated derivatives. Stereoselectivity is influenced by steric effects and solvent polarity. Polar aprotic solvents like dichloromethane favor retention of the (Z)-configuration due to reduced steric hindrance during intermediate formation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the pure (Z)-isomer.

Q. How is the molecular structure of (Z)-2,3,4,5-tetrachloro-1,3,5-hexatriene validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for confirming the (Z)-configuration. Single crystals are grown via slow evaporation in non-polar solvents (e.g., hexane). Key structural parameters include bond lengths (C=C: ~1.34 Å, C-Cl: ~1.73 Å) and dihedral angles between chlorinated carbons. Complementary techniques like NMR (¹H and ¹³C) and IR spectroscopy validate functional groups. For example, conjugated C=C stretches appear at ~1600 cm⁻¹ in IR, while ¹H NMR shows characteristic coupling patterns for vinylic protons (δ 5.1–6.3 ppm) .

Q. What analytical techniques are recommended for quantifying trace impurities in (Z)-2,3,4,5-tetrachloro-1,3,5-hexatriene?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) is optimal for detecting chlorinated byproducts (e.g., dichlorohexatrienes). Electron ionization (70 eV) aids in fragment pattern identification. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities at ppm levels. Method validation requires spiked recovery experiments and calibration curves (R² > 0.995) .

Advanced Research Questions

Q. How do computational models predict the electronic transitions and vibrational modes of (Z)-2,3,4,5-tetrachloro-1,3,5-hexatriene?

Methodological Answer: Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311++G(d,p) level predicts UV-Vis absorption spectra. For the (Z)-isomer, the lowest π→π* transition typically occurs near 240–260 nm (ε > 10⁴ L mol⁻¹ cm⁻¹). Resonance Raman spectroscopy simulations using the IMDHO model (e.g., ORCA software) reveal dominant symmetric stretching modes (C-Cl: ~550 cm⁻¹; C=C: ~1600 cm⁻¹). Input parameters include displacement vectors and Huang-Rhys factors derived from experimental spectra .

Q. What thermodynamic properties govern the stability of (Z)-2,3,4,5-tetrachloro-1,3,5-hexatriene under ambient conditions?

Methodological Answer: Standard enthalpy of formation (ΔfH°) is calculated via Gaussian-4 composite methods, accounting for bond dissociation energies (C-Cl: ~339 kJ/mol) and strain from the (Z)-configuration. Differential scanning calorimetry (DSC) shows decomposition onset at ~180°C (heating rate: 10°C/min). Thermogravimetric analysis (TGA) under nitrogen reveals a two-step mass loss: dechlorination (150–200°C) followed by backbone fragmentation (>250°C). Stability correlates with reduced steric strain in the (Z)-isomer compared to (E) .

Q. How do environmental matrices (e.g., soil, water) influence the degradation pathways of this compound?

Methodological Answer: Hydrolytic degradation studies in buffered solutions (pH 5–9) show pseudo-first-order kinetics, with half-lives ranging from 30 days (pH 9) to >1 year (pH 5). Photolysis under UV light (λ = 254 nm) generates radicals (Cl•, HO•) that cleave C-Cl bonds, forming dichlorohexatriene intermediates. Soil adsorption coefficients (Kd = 1.2–3.5 L/kg) are determined via batch equilibrium tests with humic acid. LC-QTOF-MS identifies transformation products, including hydroxylated and dechlorinated species .

Key Research Findings

  • The (Z)-isomer exhibits greater thermal stability than (E) due to minimized steric clash between chlorines .
  • Computational models accurately predict vibrational modes within 5% error compared to experimental IR .
  • Environmental persistence is pH-dependent, with alkaline conditions accelerating hydrolysis .

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